![molecular formula C4H7O2S- B080401 4-sulfanylbutanoic acid CAS No. 13095-66-4](/img/structure/B80401.png)
4-sulfanylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-sulfanylbutanoic acid can be synthesized through various methods. One common approach involves the preparation of esters of dithiobutyric acid using the carbodiimide coupling system . This method involves the reductive cleavage of disulfide bonds to release alcohols, such as p-nitrophenol, under basic conditions (pH 10.5) with dithiothreitol as the reducing agent .
Industrial Production Methods
Industrial production methods for 4-mercaptobutyrate are not extensively documented. the synthesis of related compounds often involves similar reductive cleavage processes and the use of self-assembled monolayers (SAMs) on gold surfaces .
Chemical Reactions Analysis
Types of Reactions
4-sulfanylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in 4-mercaptobutyrate can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds in its esters can be reductively cleaved to release alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Dithiothreitol is commonly used for reductive cleavage of disulfide bonds.
Substitution: Nucleophiles such as alkyl halides can react with the thiol group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols such as p-nitrophenol.
Substitution: Alkylated thiols.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₄H₈O₂S
- Molecular Weight : Approximately 120.18 g/mol
- Appearance : Colorless to pale yellow liquid or solid
- Solubility : Soluble in water
The presence of the thiol group imparts unique chemical reactivity, making 4-sulfanylbutanoic acid a valuable building block in synthetic chemistry.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized in:
- Synthesis of Nanoparticles : Acts as a reducing agent in the production of gold nanoparticles, which have applications in drug delivery and imaging.
- Crosslinking Agents : Functions as a crosslinking agent in hydrogels, enhancing their mechanical properties for biomedical applications.
Table 1: Comparison of Related Compounds
Compound Name | Structure | Key Characteristics |
---|---|---|
Butyric Acid | C₄H₈O₂ | Short-chain fatty acid, important for gut health |
2-Mercaptoacetic Acid | C₂H₆O₂S | Contains a thiol group; used in biochemical research |
3-Mercaptopropionic Acid | C₃H₈O₂S | Similar thiol functionality; studied for neuroprotection |
L-Cysteine | C₃H₇NO₂S | Amino acid with thiol group; important in protein synthesis |
Biological Applications
Research indicates that this compound exhibits various biological activities:
- Antioxidant Properties : Protects cells from oxidative stress, potentially useful in neurodegenerative disease models.
- Neuroprotective Effects : Investigated for its ability to modulate cellular signaling pathways, which may have implications for treating conditions like Alzheimer's disease.
Case Study: Neuroprotective Effects
A study explored the effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that treatment with the compound reduced cell death and improved cell viability, suggesting its potential as a therapeutic agent in neurodegeneration.
Industrial Applications
In addition to its research applications, this compound has potential industrial uses:
- Cosmetics and Personal Care Products : Due to its antioxidant properties, it may be incorporated into formulations aimed at skin protection and anti-aging.
- Agricultural Chemicals : Its reactivity can be harnessed in developing new agrochemicals that enhance crop resilience.
Mechanism of Action
The mechanism of action of 4-mercaptobutyrate involves its ability to form disulfide bonds and participate in redox reactions. The thiol group can undergo oxidation to form disulfides, which can be cleaved reductively to release alcohols . This property is utilized in the formation and destruction of self-assembled monolayers (SAMs) on gold surfaces .
Comparison with Similar Compounds
Similar Compounds
3-Mercaptopropionic Acid: Another thia fatty acid with a sulfur atom at the third carbon position.
3,3’-Thiodipropionic Acid: A dimeric form with sulfur atoms at the third carbon positions of two propionic acid molecules.
3-Mercaptovaleric Acid: A thia fatty acid with a sulfur atom at the third carbon position of valeric acid.
Uniqueness
4-sulfanylbutanoic acid is unique due to its specific position of the sulfur atom in the carbon chain, which allows for distinct redox properties and the formation of self-assembled monolayers (SAMs) on gold surfaces . This makes it particularly useful in the study of molecular interactions and the synthesis of antimicrobial proteins .
Properties
CAS No. |
13095-66-4 |
---|---|
Molecular Formula |
C4H7O2S- |
Molecular Weight |
119.16 g/mol |
IUPAC Name |
4-sulfanylbutanoate |
InChI |
InChI=1S/C4H8O2S/c5-4(6)2-1-3-7/h7H,1-3H2,(H,5,6)/p-1 |
InChI Key |
DTRIDVOOPAQEEL-UHFFFAOYSA-M |
SMILES |
C(CC(=O)[O-])CS |
Canonical SMILES |
C(CC(=O)[O-])CS |
Key on ui other cas no. |
13095-66-4 |
Related CAS |
13095-73-3 (parent acid) |
Synonyms |
4-mercaptobutanoic acid 4-mercaptobutyrate 4-mercaptobutyrate monopotassium salt 4-mercaptobutyrate monosodium salt 4-mercaptobutyrate, Calcium salt (2:1) 4-mercaptobutyrate, magnesium salt (2:1) 4-mercaptobutyrate, parent acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.